molecular formula C19H19BrN2O3 B5342538 3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

Cat. No. B5342538
M. Wt: 403.3 g/mol
InChI Key: WRTMIKIIZMZTOB-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the benzamide family and has a unique chemical structure that makes it a valuable tool for researchers in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is not fully understood. However, it is known to bind to the c-FLIP protein, which is involved in the regulation of apoptosis. It is believed that this compound may disrupt the interaction between c-FLIP and other proteins, which could lead to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in lab experiments is its ability to selectively bind to the c-FLIP protein. This makes it a valuable tool for studying protein-protein interactions and the mechanisms involved in apoptosis. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for research on 3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of research is the development of new cancer therapies based on this compound. Researchers are also interested in studying the effects of this compound on other proteins involved in apoptosis and inflammation. Additionally, there is potential for the development of new drugs based on the structure of this compound.

Synthesis Methods

The synthesis of 3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves several steps. The starting material is 2-furylboronic acid, which is reacted with 2-bromo-1-(1-piperidinylcarbonyl)ethene in the presence of a palladium catalyst to form 2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl bromide. This intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.

Scientific Research Applications

3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been used in various scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been shown to bind to the c-FLIP protein, which is involved in the regulation of apoptosis. Researchers have used this compound to study the interaction between c-FLIP and other proteins, which has led to a better understanding of the mechanisms involved in apoptosis.

properties

IUPAC Name

3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c20-15-7-4-6-14(12-15)18(23)21-17(13-16-8-5-11-25-16)19(24)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2,(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTMIKIIZMZTOB-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.